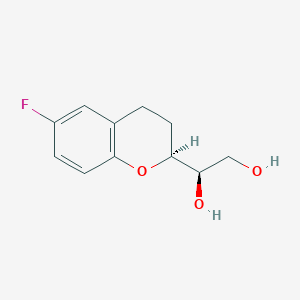
(1'R,2S)-2-(1',2'-ジヒドロキシエチル)-6-フルオロクロマン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, also known as (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, is a useful research compound. Its molecular formula is C11H13FO3 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物のジヒドロキシエチル基とフッ素置換は、その抗酸化特性に寄与しています。 研究者は、この化合物がフリーラジカルを消去し、酸化ストレスから細胞を保護する可能性について研究しています。 .
- 炎症は、さまざまな病気において重要な役割を果たしています。 研究によると、この化合物は炎症経路を阻害する可能性があり、抗炎症薬開発の候補となっています。 .
- クロマン構造は、心臓血管の利点と関連付けられています。 研究者は、この化合物が血管、血小板凝集、および心臓全体の健康にどのような影響を与えるかを調べています。 .
- アルツハイマー病やパーキンソン病などの神経変性疾患は、酸化ストレスと炎症を伴います。 この化合物の二重の特性は、神経保護効果をもたらし、病気の進行を遅らせる可能性があります。 .
- フッ素化された化合物は、しばしばユニークな抗がん特性を示します。 研究者は、この化合物ががん細胞を選択的に標的にできるか、既存の治療法を強化できるかを調べています。 .
- ジオール部分は、代謝性疾患における潜在的な用途を示唆しています。 研究は、ブドウ糖代謝、インスリン感受性、脂質調節への影響に焦点を当てています。 .
抗酸化活性
抗炎症効果
心臓血管の健康
神経保護
抗がんの可能性
代謝性疾患
生物活性
(1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is a chiral compound belonging to the chromane class, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and sources.
Chemical Structure and Properties
The molecular structure of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane is characterized by a chromane backbone with specific stereochemistry at the 1' and 2' positions. The presence of the fluorine atom and dihydroxyethyl group contributes to its unique biological profile.
- Molecular Formula : C₁₄H₁₃F₁O₃
- Molecular Weight : 252.25 g/mol
- CAS Number : Not specified in the search results but can be derived from its structural formula.
Biological Activity Overview
Chiral chromanes, including (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane, exhibit a range of biological activities such as:
- Antioxidant Activity : These compounds are known to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that chromanes can enhance cellular antioxidant defenses.
- Anti-inflammatory Properties : Research indicates that certain chromane derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that chromanes may offer neuroprotection by modulating neurotransmitter systems and reducing neuroinflammation.
The biological effects of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane are believed to be mediated through several mechanisms:
- Interaction with Receptors : This compound may act on various receptors, including adrenergic and serotonin receptors, influencing cardiovascular and neurological functions.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in metabolic disorders.
- Regulation of Gene Expression : Chromanes have been shown to modulate the expression of genes associated with oxidative stress and inflammation.
Case Studies
Several studies have investigated the biological activity of (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane:
- Antioxidant Study : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro by enhancing glutathione levels and reducing lipid peroxidation .
- Anti-inflammatory Effects : Another research highlighted its ability to inhibit pro-inflammatory cytokines in macrophages, suggesting its potential use in treating chronic inflammatory conditions .
- Neuroprotection : In a model of neurodegeneration, (1'R,2S)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane was shown to protect neuronal cells from apoptosis induced by oxidative stress .
Data Tables
特性
IUPAC Name |
(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMAEKAEXMJNG-KOLCDFICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461945 |
Source


|
| Record name | (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303176-39-8 |
Source


|
| Record name | (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














